SR-717
Descripción general
Descripción
SR-717 es un agonista del estimulador de genes de interferón (STING) no nucleósido. Es un análogo de monofosfato de guanosina cíclico-monofosfato de adenosina (cGAMP) que induce una conformación de activación “cerrada” de STING. Este compuesto ha mostrado una actividad antitumoral significativa y promueve la activación de las células inmunitarias y la presentación cruzada de antígenos .
Aplicaciones Científicas De Investigación
SR-717 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la inmunología, la oncología y el desarrollo de fármacos. Se ha demostrado que tiene una actividad antitumoral significativa en varios modelos de ratón de cáncer, incluidos el melanoma y el cáncer de colon . This compound promueve la activación de células T CD8+, células asesinas naturales y células dendríticas, mejorando la respuesta inmunitaria contra los tumores . Además, this compound se está investigando por su posible uso en mejorar la eficacia de las inmunoterapias contra el cáncer existentes, como los inhibidores de los puntos de control inmunitario . El compuesto también se está explorando por su papel en la modulación de la respuesta inmunitaria innata a las infecciones .
Mecanismo De Acción
SR-717 funciona como un mimético directo del ligando natural de STING, cGAMP. Se une a la proteína STING, induciendo una conformación cerrada que activa la vía STING . Esta activación conduce a la producción de interferón tipo I y citocinas proinflamatorias, que promueven la activación y el reclutamiento de células inmunitarias . Los objetivos moleculares de this compound incluyen la proteína STING y las moléculas de señalización descendentes involucradas en la respuesta inmunitaria . Las vías involucradas incluyen la vía sintetasa de GMP-AMP cíclico (cGAS)-STING, que juega un papel crucial en la respuesta inmunitaria innata a las infecciones y los tumores .
Análisis Bioquímico
Biochemical Properties
SR-717 interacts with the STING pathway, a critical component of the innate immune response . Upon binding to STING, this compound triggers the release of type I interferon and pro-inflammatory cytokines, promoting T cell priming and recruitment .
Cellular Effects
This compound influences cell function by modulating the immune response. It has been shown to induce the expression of clinically relevant targets, including programmed cell death 1 ligand 1 (PD-L1), in a STING-dependent manner . This modulation of the immune response can have significant effects on cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by mimicking the natural STING ligand cyclic guanosine monophosphate-adenosine monophosphate (cGAMP). This induces the same “closed” conformation of STING, leading to the activation of downstream signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a dose-dependent effect on the induction of interferon-beta (IFNβ) following administration . This suggests that the effects of this compound can change over time, potentially due to factors such as the compound’s stability and degradation.
Dosage Effects in Animal Models
In animal models, this compound has demonstrated antitumor activity. It has been shown to promote the activation of CD8+ T cells, natural killer cells, and dendritic cells in relevant tissues, and facilitate antigen cross-priming . The effects of this compound vary with different dosages, with higher doses potentially leading to more pronounced immune responses .
Metabolic Pathways
Given its role as a STING agonist, it is likely that it interacts with enzymes and cofactors involved in the STING signaling pathway .
Transport and Distribution
Given its role as a STING agonist, it is likely that it interacts with transporters or binding proteins involved in the STING signaling pathway .
Subcellular Localization
Given its role as a STING agonist, it is likely that it is localized to compartments or organelles involved in the STING signaling pathway .
Métodos De Preparación
La síntesis de SR-717 implica la preparación de un mimético estable de monofosfato de guanosina cíclico-monofosfato de adenosina (cGAMP). Las rutas sintéticas específicas y las condiciones de reacción no están ampliamente detalladas en las fuentes públicas, pero se sabe que this compound se prepara como un agonista de STING no nucleótido con alta pureza . Los métodos de producción industrial para this compound no están explícitamente documentados, pero normalmente se sintetiza en laboratorios de investigación para fines experimentales.
Análisis De Reacciones Químicas
SR-717 experimenta varios tipos de reacciones químicas, centrándose principalmente en su función como agonista de STING. Se sabe que el compuesto induce la misma conformación cerrada de STING que el ligando natural cGAMP. Esta activación conduce a la liberación de interferón tipo I y citocinas proinflamatorias . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen el uso de dinucleótidos cíclicos y otros moduladores de la vía STING. Los principales productos formados a partir de estas reacciones son mediadores de la respuesta inmunitaria como el interferón-beta (IFNβ), la interleucina-6 (IL-6) y el factor de necrosis tumoral (TNF) .
Comparación Con Compuestos Similares
SR-717 es único entre los agonistas de STING debido a su estructura no nucleótida y su alta eficacia en la promoción de la inmunidad antitumoral . Compuestos similares incluyen otros agonistas de STING como MSA-2, que también es un agonista de STING no nucleótido con una actividad antitumoral significativa . MSA-2 induce una conformación cerrada similar de STING y promueve la activación de las células inmunitarias . this compound ha mostrado una mayor eficacia en ciertos modelos de cáncer y es bien tolerado en entornos experimentales . Otros compuestos similares incluyen dinucleótidos cíclicos como cGAMP, que son ligandos naturales de STING pero tienen limitaciones en la estabilidad metabólica y la entrega .
Propiedades
IUPAC Name |
lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2N5O3.Li/c16-9-5-8(15(24)25)12(6-10(9)17)19-14(23)11-1-2-13(21-20-11)22-4-3-18-7-22;/h1-7H,(H,19,23)(H,24,25);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSAJRWPLSVEHJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC(=NN=C1C(=O)NC2=CC(=C(C=C2C(=O)[O-])F)F)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F2LiN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is SR-717 and what is its mechanism of action?
A1: this compound is a non-nucleotide small molecule agonist of the Stimulator of Interferon Genes (STING) protein. [, , ] It mimics the natural STING ligand, cyclic guanosine monophosphate–adenosine monophosphate (cGAMP), binding to STING and inducing a "closed" conformation similar to cGAMP. [, , ] This activation of STING triggers a downstream signaling cascade, ultimately leading to the production of type I interferons and other cytokines, which are crucial for mounting an immune response against tumors. [, , ]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound has demonstrated promising antitumor activity in preclinical studies. [, , ] It promotes the activation of various immune cells, including CD8+ T cells, natural killer cells, and dendritic cells, within the tumor microenvironment. [, ] This immune activation facilitates antigen cross-priming and enhances antitumor immunity, potentially leading to tumor regression. [, ]
Q3: How does the structure of this compound contribute to its activity?
A3: While the exact structural details of this compound haven't been publicly disclosed in these papers, research suggests that modifications to the bipyridazine core structure, a key feature in this compound analogs, can significantly impact its activity. [] These modifications influence its binding affinity for STING, influencing its potency and selectivity for different STING alleles. []
Q4: Are there any known resistance mechanisms to this compound?
A4: Although specific resistance mechanisms to this compound are not extensively detailed in the provided research, it is known that tumor cells can develop resistance to STING agonists. Further investigation is needed to understand the potential for resistance to this compound and explore strategies to overcome it.
Q5: How is this compound delivered and what is its pharmacokinetic profile?
A5: this compound can be administered orally, a significant advantage over other STING agonists requiring intratumoral administration. [] Studies indicate that this compound displays favorable pharmacokinetic properties, but further research is needed to fully characterize its absorption, distribution, metabolism, and excretion. []
Q6: What are the ongoing efforts to improve this compound delivery and efficacy?
A6: Researchers are actively exploring innovative drug delivery systems to enhance the therapeutic efficacy of this compound. One promising approach involves encapsulating this compound in nanoparticles coated with cholesterol-deficient T cell membranes. [] These nanoparticles exhibit reduced clearance by phagocytes in the bloodstream while maintaining their tumor-targeting efficiency. [] This strategy has shown promising results in preclinical melanoma models, demonstrating enhanced tumor delivery and superior antitumor responses when combined with photothermal therapy. []
Q7: What is the role of the cGAS-STING pathway in inflammatory diseases, and how does this compound modulate this pathway?
A7: The cGAS-STING pathway, which this compound activates, plays a significant role in the inflammatory response. [, , ] Studies have shown that this compound can exacerbate inflammation in models of acute lung injury [] and periodontitis. [] Conversely, inhibiting the cGAS-STING pathway with specific inhibitors can mitigate inflammation and tissue damage. [, , ] These findings highlight the potential of modulating the cGAS-STING pathway, using molecules like this compound, for therapeutic intervention in inflammatory diseases.
Q8: What are the safety and toxicity profiles of this compound?
A8: While this compound has shown promising antitumor activity, its safety and toxicity profiles require further investigation. Researchers are actively exploring the potential for adverse effects and long-term consequences associated with this compound treatment.
Q9: How can light be used to control the activity of this compound?
A9: Research has shown the development of a light-activated version of this compound. [] By incorporating a photocaged group into the this compound structure, its ability to bind to STING is blocked. Upon exposure to light, the photocaged group is removed, allowing this compound to interact with STING and activate the pathway. This light-activated approach offers a potential avenue for achieving localized and controlled activation of STING, thereby minimizing potential systemic side effects. []
Q10: What is the significance of crystallographic studies in understanding this compound's interaction with STING?
A10: Crystallographic studies have provided valuable insights into the molecular interactions between this compound and the STING protein. [, ] By obtaining high-resolution structures of this compound bound to human and mouse STING proteins, researchers can visualize the specific amino acid residues involved in ligand binding and the conformational changes induced upon binding. [, ] This structural information is crucial for understanding the mechanism of action of this compound and for designing next-generation STING agonists with improved potency and selectivity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.